3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H25BrN2Si and its molecular weight is 353.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Functionalization
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules through halogen-metal exchange reactions and subsequent functionalization. For instance, it has been used to synthesize various 3-substituted pyrroles, demonstrating its utility in constructing compounds with potential biological activity. Such transformations are crucial for the development of new materials and bioactive molecules (Muchowski & Naef, 1984).
Catalysis and Polymerization
In catalysis, this compound is used in processes involving copper-mediated radical cyclizations, showcasing its role in facilitating efficient synthesis of cyclic compounds at room temperature. These reactions are pivotal for the construction of nitrogen-containing heterocycles, which are common frameworks in pharmaceuticals and agrochemicals (Clark et al., 1999).
Heterocyclic Compound Synthesis
This chemical is instrumental in the synthesis of heterocyclic compounds, such as pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, through palladium-mediated functionalization. These compounds are valuable for their potential as therapeutic agents, underscoring the importance of this compound in medicinal chemistry research (Baeza et al., 2010).
Material Science and Optoelectronics
In the realm of material science, particularly in the development of conducting polymers, the compound finds application in the electrocatalytic deposition of polypyrrole in the presence of bromide. This process highlights its utility in creating materials with high electronic conductivity, which are essential for optoelectronic devices (Beck & Oberst, 1992).
Properties
IUPAC Name |
(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZHZFQXKWSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728787 | |
Record name | 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918525-02-7 | |
Record name | 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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